molecular formula C10H18ClF2N B6183881 5,5-difluoro-1-azaspiro[5.5]undecane hydrochloride CAS No. 1890029-56-7

5,5-difluoro-1-azaspiro[5.5]undecane hydrochloride

Cat. No.: B6183881
CAS No.: 1890029-56-7
M. Wt: 225.7
InChI Key:
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Description

5,5-difluoro-1-azaspiro[5.5]undecane hydrochloride is a chemical compound characterized by its unique spirocyclic structure, which includes a nitrogen atom and two fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-difluoro-1-azaspiro[5.5]undecane hydrochloride typically involves the use of diethylaminosulfur trifluoride (DAST) as a fluorinating reagent. The starting material, often a ketone, undergoes a series of reactions including Prins cyclization to form the spirocyclic scaffold. The reaction conditions usually involve controlled temperatures and pressures to ensure the successful formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches and ensuring the purity and consistency of the final product through rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions

5,5-difluoro-1-azaspiro[5.5]undecane hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases for substitution reactions and oxidizing or reducing agents for redox reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction reactions can lead to various oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of 5,5-difluoro-1-azaspiro[5.5]undecane hydrochloride involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the function of this protein, which is essential for the survival of Mycobacterium tuberculosis. This inhibition occurs through binding to the active site of the protein, thereby blocking its activity and leading to the death of the bacterial cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-difluoro-1-azaspiro[5.5]undecane hydrochloride is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in medicinal chemistry for developing drugs with specific biological activities .

Properties

CAS No.

1890029-56-7

Molecular Formula

C10H18ClF2N

Molecular Weight

225.7

Purity

95

Origin of Product

United States

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